molecular formula C18H16O5 B576564 1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one CAS No. 13586-28-2

1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

Cat. No.: B576564
CAS No.: 13586-28-2
M. Wt: 312.321
InChI Key: OBZOCMORJAPERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one is a naturally occurring xanthone derivative isolated from the plant Symphonia globulifera. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound, like other xanthones, exhibits a range of pharmacological properties, making it a compound of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study .

Common Reagents and Conditions: Common reagents used in the reactions involving globuxanthone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of globuxanthone can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of xanthone derivatives .

Scientific Research Applications

1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for synthesizing other biologically active compounds. In biology and medicine, globuxanthone exhibits anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development . Additionally, its unique chemical structure allows for the exploration of new therapeutic pathways and mechanisms of action .

Mechanism of Action

The mechanism of action of globuxanthone involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways. These pathways play crucial roles in cell proliferation, apoptosis, and survival. By targeting these pathways, globuxanthone exerts its anti-cancer and anti-inflammatory effects . The compound’s ability to interact with specific molecular targets, such as enzymes and receptors, further enhances its therapeutic potential .

Comparison with Similar Compounds

1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one shares structural similarities with other xanthone derivatives, such as symphoxanthone and mangostin. its unique substituents and functional groups confer distinct biological activities. For instance, globuxanthone’s anti-cancer properties may be more pronounced compared to other xanthones due to its specific interactions with molecular targets . Similar compounds include α-mangostin, β-mangostin, and garcinone E, each exhibiting varying degrees of pharmacological activities .

Properties

CAS No.

13586-28-2

Molecular Formula

C18H16O5

Molecular Weight

312.321

IUPAC Name

1,2,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

InChI

InChI=1S/C18H16O5/c1-4-18(2,3)10-8-12(20)15(22)13-14(21)9-6-5-7-11(19)16(9)23-17(10)13/h4-8,19-20,22H,1H2,2-3H3

InChI Key

OBZOCMORJAPERH-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=CC(=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Reactant of Route 2
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Reactant of Route 3
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Reactant of Route 4
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Reactant of Route 5
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Reactant of Route 6
1,2,5-Trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.